molecular formula C8H5IN2O2 B114652 6-iodoquinoxaline-2,3(1H,4H)-dione CAS No. 153505-30-7

6-iodoquinoxaline-2,3(1H,4H)-dione

Cat. No.: B114652
CAS No.: 153505-30-7
M. Wt: 288.04 g/mol
InChI Key: CWEXSDUVAUYCQO-UHFFFAOYSA-N
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Description

6-iodoquinoxaline-2,3(1H,4H)-dione is a chemical compound with the molecular formula C8H5IN2O2 It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodoquinoxaline-2,3(1H,4H)-dione typically involves the iodination of 1,4-dihydro-2,3-quinoxalinedioneThe reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

6-iodoquinoxaline-2,3(1H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .

Scientific Research Applications

6-iodoquinoxaline-2,3(1H,4H)-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-iodoquinoxaline-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1,4-dihydro-2,3-quinoxalinedione
  • 6-Chloro-1,4-dihydro-2,3-quinoxalinedione
  • 6-Fluoro-1,4-dihydro-2,3-quinoxalinedione

Uniqueness

6-iodoquinoxaline-2,3(1H,4H)-dione is unique due to the presence of the iodine atom, which can impart different chemical and biological properties compared to its halogenated analogs. The iodine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-iodo-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEXSDUVAUYCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Synthesis of 6-1-do-1,4-dihydro-2,3-quinoxalinedione: The procedure of Foged, C. and Journal, P. (J. of Lab. Compd. and Radiopharmac. XXXI (5):365-373 (1992)) was adapted. To a stirred mixture of 2-nitro-4-iodoaniline (1.8 g, 6.9 mMol) in ethanol (40 mL) was added SnCl2.2H2O (7.8 g, 34.6 mMol) in one portion. The mixture was refluxed at 80° C. (oil bath 90° C.) with stirring for 0.5 h to form a clear solution and the reflux was continued for another 1.5 h. The solution was cooled to room temperature and ice water (100 g) was added. The pH was adjusted to pH~7 and the mixture was extracted with ethyl acetate. The extract was dried over MgSO4 and concentrated to dryness to give 1.235 g (78%) of title compound as a brown solid. To a stirred mixture of this product (450 mg, 1.92 mMol) in 4N HCl (20 mL) was added oxalic acid (267 mg, 2.115 mMol, used as received) in one portion. The mixture was refluxed at 120°-5° C. for 3 h, then cooled to room temperature overnight. The mixture was centrifuged and the red precipitate was washed with cold water (2×2 mL), collected by filtration and dried at 60° C. at reduced pressure for 2 h, affording 140 mg (25%) of crude product as a white powder. The sample was dissolved in 1N NaOH (10 mL), filtered, and the filtrate was acidified to pH=6, affording 130 mg of product which was washed with EtOH (2 mL). Crystallization from DMSO/H2O gave 19 mg of pure title compound as white microcrystals, mp: 355°-7° C. IR (KBr, cm-1) 3459, 3148, 1750, 1704, 1392. NMR (1H, DMSO-d6): δ6.727 (d, J=8.1 Hz, 1H), 7.053 (dd, J1 =1.8 Hz, J2 =8.4 Hz, 1H), 11.952 (s, 1H), 11.998 (s, 1H). HRMS: calcd for C8H5N2O2I (M+) m/z 287.9393. Found: 287.9390. Potency relative to DCK: 4.7%.
[Compound]
Name
6-1-do-1,4-dihydro-2,3-quinoxalinedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
XXXI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
7.8 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
100 g
Type
reactant
Reaction Step Five
Yield
78%

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